2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a chromen-2-one core structure, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the chromen-2-one core. This is followed by chlorination, hydroxylation, and methylation reactions to introduce the necessary functional groups. The final step involves the acylation of the chromen-2-one derivative with N-[(4-METHYLPHENYL)METHYL]ACETAMIDE under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield various substituted derivatives .
Scientific Research Applications
2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-CHLORO-4-HYDROXY-2H-THIENO[2,3-E]-1,2-THIAZINE-3-CARBOXYLIC ACID METHYL ESTER
- 6-METHYLCOUMARIN
- 7-METHYLCOUMARIN
Uniqueness
What sets 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H18ClNO4/c1-11-3-5-13(6-4-11)10-22-19(24)8-15-12(2)14-7-16(21)17(23)9-18(14)26-20(15)25/h3-7,9,23H,8,10H2,1-2H3,(H,22,24) |
InChI Key |
OHCURLRELCFPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=C(C3=CC(=C(C=C3OC2=O)O)Cl)C |
Origin of Product |
United States |
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